molecular formula C9H10N4O3S B2398900 Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate CAS No. 682333-47-7

Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate

Cat. No.: B2398900
CAS No.: 682333-47-7
M. Wt: 254.26
InChI Key: BSIMRPDZGPNHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate: is a chemical compound belonging to the class of triazolopyrimidines. This compound features a triazole ring fused to a pyrimidine ring, which is further substituted with hydroxyl and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate typically involves multiple steps, starting with the formation of the triazolopyrimidine core. One common approach is the Dimroth rearrangement, which involves the isomerization of heterocycles to form condensed pyrimidines. This method is particularly useful for creating structural analogs of antiviral compounds.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include the use of high-purity reagents and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interact with biological targets makes it a candidate for further drug development.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methylsulfanyl groups play a crucial role in its binding affinity and activity. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

    Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate:

    This compound: is structurally similar to other triazolopyrimidines, such as and This compound .

Uniqueness: What sets this compound apart from its analogs is its specific substitution pattern, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-(2-methylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S/c1-16-7(15)4-5-3-6(14)13-8(10-5)11-9(12-13)17-2/h3H,4H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIMRPDZGPNHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)N2C(=N1)N=C(N2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.